4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide
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Overview
Description
4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a nitrophenoxy group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide typically involves the following steps:
Etherification: The formation of an ether bond between the nitrophenol and benzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anti-cancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Shares the nitro group but lacks the sulfonamide group.
Benzene-1-sulfonamide: Contains the sulfonamide group but lacks the nitrophenoxy group.
4-Nitrobenzyl chloride: Contains the nitrophenoxy group but lacks the sulfonamide group.
Uniqueness
4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide is unique due to the presence of both the nitrophenoxy and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
87740-06-5 |
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Molecular Formula |
C13H12N2O5S |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
4-[(4-nitrophenoxy)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O5S/c14-21(18,19)13-7-1-10(2-8-13)9-20-12-5-3-11(4-6-12)15(16)17/h1-8H,9H2,(H2,14,18,19) |
InChI Key |
KSXKSKWVYNFQPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
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